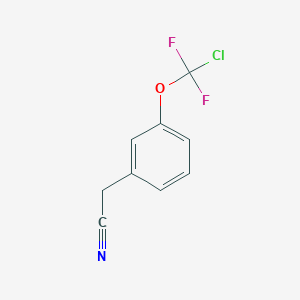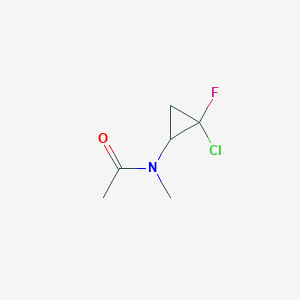
N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide (CFMA) is a chlorofluorocyclopropyl (CFCP) amide that has recently been studied for its potential applications in scientific research. CFMA is a colorless, water-soluble compound that is a derivative of cyclopropane. It is a relatively stable compound, with a boiling point of 134°C and a melting point of -14°C. CFMA is a versatile compound that has been used in a variety of applications, including organic synthesis, drug development, and other research areas.
科学的研究の応用
N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide has been used in a variety of scientific research applications, including organic synthesis, drug development, and other research areas. In organic synthesis, this compound has been used as a reagent for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and other complex molecules. In drug development, this compound has been used in the synthesis of a variety of drugs, including anti-cancer drugs, antibiotics, and other pharmaceuticals. In other research areas, this compound has been used in the synthesis of materials for use in catalysis, fuel cells, and other areas.
作用機序
The mechanism of action of N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide is not yet fully understood. It is believed that the compound acts as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and other complex molecules. In addition, this compound is believed to act as an inhibitor of certain enzymes, which can be used in the synthesis of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that this compound may have anti-inflammatory and anti-cancer effects, as well as the potential to inhibit certain enzymes. In addition, this compound has been shown to have some antioxidant activity, which could potentially be beneficial in treating a variety of diseases.
実験室実験の利点と制限
One of the main advantages of N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide is its low toxicity, which makes it a safe and effective reagent for use in laboratory experiments. Additionally, this compound is relatively stable, and can be stored in a variety of conditions. However, this compound is also relatively expensive, and therefore may not be suitable for use in large-scale experiments.
将来の方向性
The potential future applications of N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide are numerous. In the future, this compound could be used in the synthesis of more complex molecules, such as drugs and other compounds. Additionally, this compound could be used in the development of new catalysts and materials, as well as in the synthesis of polymers and other materials. Furthermore, this compound could be used in the development of new drugs and treatments, as well as in the development of new diagnostic tools. Finally, this compound could be studied further to better understand its biochemical and physiological effects, and to develop new and improved uses for the compound.
合成法
N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide can be synthesized from a variety of starting materials, including cyclopropanes, chloroform, and methyl acetate. The synthesis of this compound involves a series of steps, including the reaction of the starting material with aqueous sodium hydroxide, followed by the addition of dichloromethane, and then the addition of aqueous hydrochloric acid. After the reaction is complete, the product is isolated and purified by distillation.
特性
IUPAC Name |
N-(2-chloro-2-fluorocyclopropyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClFNO/c1-4(10)9(2)5-3-6(5,7)8/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIMZSYKAAXSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CC1(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)






![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)
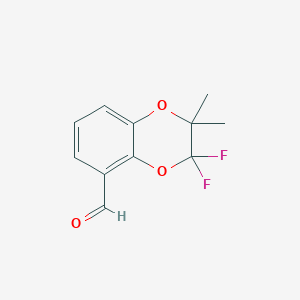
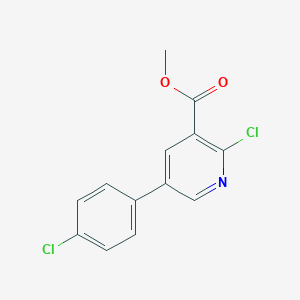
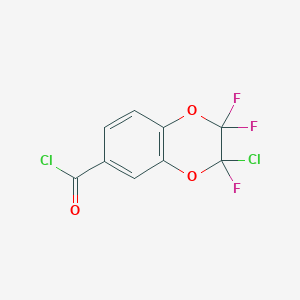
![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)
